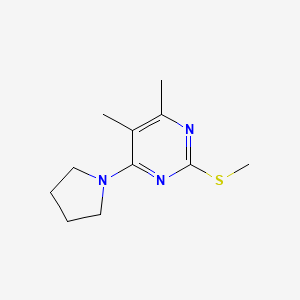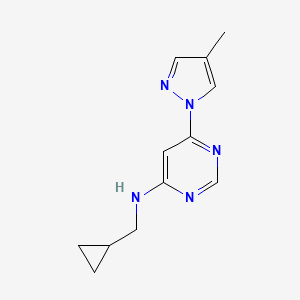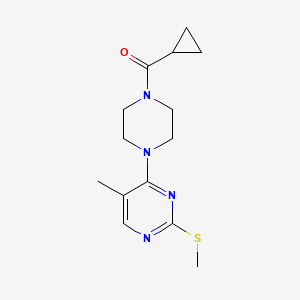
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine, also known as 4,5-DM-2-MS-6-Pyr, is a small molecule organic compound. It is a member of the pyrimidine family, which are nitrogen-containing heterocyclic compounds that are known for their diverse biological activities. 4,5-DM-2-MS-6-Pyr has been studied for its potential applications in various scientific fields, such as drug discovery, biochemistry, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been studied for its potential applications in drug discovery, biochemistry, and chemical synthesis. In drug discovery, 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been investigated for its potential to inhibit the growth of cancer cells. In biochemistry, 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been studied for its potential to modulate the activity of enzymes involved in metabolic pathways. In chemical synthesis, 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been used as a starting material in the synthesis of a variety of organic compounds.
Wirkmechanismus
The exact mechanism of action of 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr is not fully understood. However, it is thought to interact with specific proteins in the body, such as enzymes involved in metabolic pathways, to modulate their activity. It is also believed to interact with receptors on the surface of cells to regulate their activity.
Biochemical and Physiological Effects
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit the growth of cancer cells, modulate the activity of enzymes involved in metabolic pathways, and interact with receptors on the surface of cells to regulate their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to handle and manipulate. Additionally, the synthesis process is relatively simple and can be performed in a short amount of time. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its availability can be limited. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects.
Zukünftige Richtungen
There are a number of potential future directions for research into 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr. For example, further research could be conducted to better understand its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, research could be conducted to investigate its potential applications in drug discovery and chemical synthesis. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr.
Synthesemethoden
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr can be synthesized through a multi-step reaction sequence. The first step involves the condensation of 2-methylsulfanylacetamide with 6-bromopyrrolidine in the presence of anhydrous potassium carbonate, followed by the deprotection of the bromide group with aqueous hydrochloric acid. The resulting compound is then reacted with 4,5-dimethylpyrimidine in the presence of a base, such as potassium hydroxide, to yield 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr.
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-8-9(2)12-11(15-3)13-10(8)14-6-4-5-7-14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWJKFSQYAMNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCC2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441491.png)
![4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441497.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6441507.png)
![4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441516.png)

![3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441533.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)
![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)